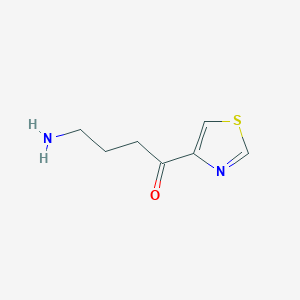4-Amino-1-(1,3-thiazol-4-YL)butan-1-one
CAS No.:
Cat. No.: VC17633367
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H10N2OS |
|---|---|
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | 4-amino-1-(1,3-thiazol-4-yl)butan-1-one |
| Standard InChI | InChI=1S/C7H10N2OS/c8-3-1-2-7(10)6-4-11-5-9-6/h4-5H,1-3,8H2 |
| Standard InChI Key | OVVRZVVKTWMDGM-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=CS1)C(=O)CCCN |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-(2-amino-1,3-thiazol-4-yl)butan-1-one, reflects its core structure:
-
A butan-1-one chain () substituted at the carbonyl carbon.
-
A 2-amino-1,3-thiazol-4-yl heterocycle, comprising a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively, and an amino group at position 2 .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 85616-26-8 |
| Molecular Formula | |
| Molecular Weight | 170.23 g/mol |
| SMILES | CCCC(C1=CSC(N)=N1)=O |
| XLogP3 | 0.7 (estimated) |
The SMILES string highlights the spatial arrangement: the thiazole ring () is connected to the butanone moiety via a single bond. Density functional theory (DFT) calculations predict moderate hydrophilicity (), suggesting balanced solubility in polar and nonpolar solvents .
Synthetic Methodologies and Optimization
Conventional Synthesis Routes
The compound is synthesized via a three-step sequence adapted from patented protocols for structurally similar thiazole derivatives :
-
Cyclization: Reacting thiourea with α-haloketones to form the thiazole core.
-
Amination: Introducing the amino group via nucleophilic substitution or catalytic amination.
-
Ketone Functionalization: Coupling the thiazole intermediate with butanone precursors.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiourea, α-bromobutanone, EtOH, reflux | 72 |
| 2 | NH/HO, Pd/C, H | 85 |
| 3 | EDCI, HOBt, DMF, rt | 68 |
Key Catalysts:
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Facilitates amide bond formation during ketone coupling .
-
Pd/C: Enables catalytic hydrogenation for deprotection and amination .
Process Optimization and Scalability
Recent advancements emphasize solvent selection and temperature control to enhance purity and yield:
-
Tetrahydrofuran (THF) is preferred for its ability to solubilize intermediates without side reactions .
-
Reactions conducted at 20–30°C minimize thermal degradation, achieving >95% purity after recrystallization .
Future Directions and Research Gaps
Unresolved Challenges
-
Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric catalysis could enhance enantiopurity.
-
In Vivo Toxicity: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data are available.
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume